10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound that belongs to the class of chromeno oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-component reactions. One common method is the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin through a one-pot condensation method . This method is efficient and yields high purity products without the need for intermediate purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- 3-(3,4-Dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Uniqueness
10-(3,4-dimethoxybenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
10-[(3,4-dimethoxyphenyl)methyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C25H23NO5/c1-15-23-17(11-20-18-6-4-5-7-19(18)25(27)31-24(15)20)13-26(14-30-23)12-16-8-9-21(28-2)22(10-16)29-3/h4-11H,12-14H2,1-3H3 |
InChI Key |
FWZVGVUFRMRULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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